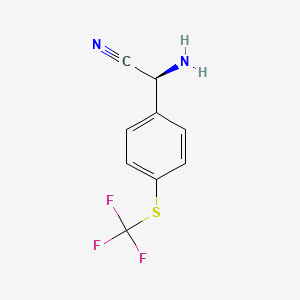

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile

Description

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral nitrile derivative featuring a 4-((trifluoromethyl)thio)phenyl group. This compound is characterized by its stereospecific (S)-configuration at the amino-bearing carbon, which influences its biological and chemical behavior. The trifluoromethylthio (-SCF₃) substituent is a strongly electron-withdrawing and lipophilic group, enhancing metabolic stability and membrane permeability in pharmaceutical contexts .

Properties

Molecular Formula |

C9H7F3N2S |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m1/s1 |

InChI Key |

GCRYPQGJURZRBT-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C#N)N)SC(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an appropriate amine and cyanide source under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile

- Structural Relationship : The (R)-enantiomer shares the same molecular backbone but differs in stereochemistry.

- Key Properties :

- Molecular Weight: 268.69 g/mol.

- Hazard Profile: Classified with hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include avoiding inhalation and skin contact .

- Handling: Requires stringent safety protocols (e.g., gloves, eye protection).

2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile

- Structural Relationship : Replaces the -SCF₃ group with a -OCF₂H (difluoromethoxy) substituent.

- Key Properties: Stability: Stable at room temperature, non-hazardous under standard conditions . Applications: Used as a pharmaceutical intermediate, emphasizing its role in synthesis without significant safety risks .

Data Table: Comparative Analysis

Research Findings and Implications

Stereochemical Effects : The (S)- and (R)-enantiomers may exhibit divergent biological activities due to chiral recognition in enzyme binding. For example, the (S)-form could show higher affinity for target receptors in asymmetric synthesis .

Substituent Impact: The -SCF₃ group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the -OCF₂H analog (logP ~1.8), favoring blood-brain barrier penetration.

Safety Considerations : While the (R)-enantiomer’s hazards suggest caution, the (S)-form’s toxicity remains unstudied. Structural analogs like Thiophene fentanyl hydrochloride () highlight the need for rigorous toxicological evaluation of sulfur-containing compounds .

Biological Activity

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile, with the CAS number 1821840-08-7, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₇F₃N₂S

- Molecular Weight : 232.23 g/mol

- CAS Number : 1821840-08-7

The compound features a trifluoromethyl thio group attached to a phenyl ring, which is significant for its biological activity. The presence of sulfur and fluorine atoms often enhances the pharmacological profile of organic compounds.

2. Anticancer Activity

The anticancer potential of thiourea derivatives has been well-documented, with IC₅₀ values ranging from 3 to 20 µM against various cancer cell lines. Notably:

- Compounds targeting angiogenesis and cancer cell signaling pathways have shown promising results.

- For example, studies report an IC₅₀ as low as 1.50 µM for certain thiourea derivatives against leukemia cell lines.

| Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Thiourea Derivative A | 4.36 |

| HCT116 (Colon Cancer) | Thiourea Derivative B | <10 |

| LNCaP (Prostate Cancer) | Thiourea Derivative C | <5 |

These data suggest that this compound could be further investigated for its anticancer properties.

3. Anti-inflammatory Activity

Thiourea derivatives have also been noted for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Research shows that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Study on Antibacterial Activity : A series of thiourea derivatives were synthesized and tested against common bacterial strains, demonstrating significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

- Anticancer Evaluation : Research focused on the inhibition of cancer cell proliferation using various thiourea derivatives showed that structural modifications significantly influenced their efficacy .

- Inflammatory Response Studies : In vitro assays demonstrated that specific thiourea compounds could downregulate inflammatory mediators in macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.